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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-nitroanisole

Cat. No.: B1526072 Get Quote

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-nitroanisole for Advanced Research

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 5-Bromo-4-methyl-2-
nitroanisole (CAS No. 1089281-86-6), a substituted aromatic compound with significant

potential as a building block in medicinal chemistry and organic synthesis. This guide moves

beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and

practical applications, grounded in authoritative chemical principles.

Core Molecular Identity and Physicochemical Profile
5-Bromo-4-methyl-2-nitroanisole is an organic compound characterized by an anisole

framework substituted with bromo, methyl, and nitro groups.[1] The specific arrangement of

these functional groups dictates its electronic properties and reactivity, making it a versatile

intermediate.

The IUPAC name for this compound is 1-bromo-5-methoxy-2-methyl-4-nitrobenzene.[2] Its

molecular structure is visualized below.

Caption: 2D structure of 5-Bromo-4-methyl-2-nitroanisole.

Table 1: Key Identifiers and Computed Physicochemical Properties The following table

summarizes the essential identifiers and computed properties for 5-Bromo-4-methyl-2-
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nitroanisole. It is critical to note that experimental values for properties such as melting and

boiling points are not widely reported in the literature; therefore, values from computational

models are provided.

Property Value Source

CAS Number 1089281-86-6 [1][3]

Molecular Formula C₈H₈BrNO₃ [1][2]

Molecular Weight 246.06 g/mol [1][2]

IUPAC Name
1-bromo-5-methoxy-2-methyl-

4-nitrobenzene
[2]

XLogP3 (Computed) 2.8 [2][4]

Topological Polar Surface Area 55.1 Å² [2][4]

Hydrogen Bond Donor Count 0 [2][4]

Hydrogen Bond Acceptor

Count
3 [2][4]

Rotatable Bond Count 1 [2][4]

Synthetic Strategy: A Regiochemical Analysis
While specific preparations of 5-Bromo-4-methyl-2-nitroanisole are not extensively

documented, a logical synthetic route can be devised based on fundamental principles of

electrophilic aromatic substitution. The key challenge lies in controlling the regiochemistry of

the nitration and bromination steps. A plausible retro-synthetic approach suggests starting from

a more readily available precursor, 4-methylanisole.

Proposed Synthetic Workflow:
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Start: 4-Methylanisole

Step 1: Nitration
(HNO₃ / H₂SO₄)

Reagents

Intermediate:
4-Methyl-2-nitroanisole

Product

Step 2: Bromination
(Br₂ / FeBr₃ or NBS)

Reagents

Final Product:
5-Bromo-4-methyl-2-nitroanisole

Product

Functional Group Transformations

5-Bromo-4-methyl-2-nitroanisole

5-Bromo-4-methyl-2-aminoanisole

Reduction (e.g., SnCl₂/HCl)
Aryl-substituted derivativeSuzuki Coupling (Pd cat.)

Amine-coupled productBuchwald-Hartwig (Pd cat.)

Click to download full resolution via product page

Caption: Key reaction pathways for synthetic diversification.

Predicted Spectroscopic Signature
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For any synthetic chemist, verifying the structure of an intermediate is paramount. While

experimental spectra for this specific molecule are not readily available, its ¹H NMR, ¹³C NMR,

and IR signatures can be reliably predicted based on established principles.

Table 2: Predicted Spectroscopic Data

Technique Predicted Signature Rationale

¹H NMR

δ ~7.8-8.0 ppm (s, 1H, H-3) δ

~7.0-7.2 ppm (s, 1H, H-6) δ

~3.9-4.0 ppm (s, 3H, -OCH₃) δ

~2.3-2.4 ppm (s, 3H, -CH₃)

The proton at C3 is deshielded

by the adjacent electron-

withdrawing nitro group. The

proton at C6 is in a more

neutral environment. The

methoxy and methyl protons

appear as sharp singlets in

their expected regions.

¹³C NMR

8 distinct signals expected. C-

NO₂ (~145-150 ppm) C-O

(~155-160 ppm) C-Br (~110-

115 ppm) Aromatic C-H (~115-

130 ppm) C-CH₃ (~135-140

ppm) -OCH₃ (~56 ppm) -CH₃

(~20 ppm)

The chemical shifts are

dictated by the electron-

donating and withdrawing

nature of the substituents.

Carbons directly attached to

heteroatoms (O, N, Br) show

the most significant shifts.

IR Spectroscopy

~2950-2850 cm⁻¹ (C-H stretch)

~1600, ~1480 cm⁻¹ (C=C

aromatic stretch) ~1520 cm⁻¹

(asymmetric NO₂ stretch)

~1340 cm⁻¹ (symmetric NO₂

stretch) ~1250 cm⁻¹ (Ar-O-C

stretch)

These absorption bands are

characteristic of the functional

groups present in the

molecule. The strong stretches

for the nitro group are

particularly diagnostic.

Protocol Example: Reduction of the Nitro Group
To illustrate the practical application of this compound, the following is a detailed, self-validating

protocol for the reduction of the nitro group to an amine, a crucial step for further derivatization.
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Objective: To synthesize 5-Bromo-4-methyl-2-aminoanisole.

Materials:

5-Bromo-4-methyl-2-nitroanisole (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

Concentrated Hydrochloric Acid (HCl)

Ethanol (EtOH)

Sodium hydroxide (NaOH), 5M solution

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 5-Bromo-4-methyl-2-nitroanisole (1.0 eq) in ethanol.

Reagent Addition: Add tin(II) chloride dihydrate (4.0 eq) to the solution. Slowly add

concentrated HCl. Causality: The reaction is exothermic; slow addition prevents overheating.

HCl creates the acidic medium required for the reduction mechanism.

Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by

TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4

hours). Trustworthiness: TLC provides a direct visual confirmation of reaction completion,

preventing premature workup or unnecessary heating.

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and

then place it in an ice bath. Slowly basify the mixture by adding 5M NaOH solution until the
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pH is ~8-9. A white precipitate of tin salts will form. Causality: Basification deprotonates the

newly formed aniline, making it soluble in organic solvents, and precipitates the tin as its

hydroxide.

Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the

filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the

aqueous layer three times with ethyl acetate.

Purification: Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution

and then brine. Dry the organic layer over anhydrous MgSO₄. Causality: The washes remove

residual acid and water, ensuring the purity of the final product upon solvent evaporation.

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to

yield the crude product. The product, 5-Bromo-4-methyl-2-aminoanisole, can be further

purified by column chromatography if necessary.

Safety and Handling
As a halogenated nitroaromatic compound, 5-Bromo-4-methyl-2-nitroanisole must be

handled with appropriate care. While a specific MSDS is not widely available, data from

structurally related compounds suggest the following precautions.

Hazard Classification (Anticipated): Likely to be harmful if swallowed, and may cause skin

and eye irritation. [5]* Personal Protective Equipment (PPE): Wear safety goggles with side-

shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6]* Handling: Handle in a

well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or

vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a cool, dry place away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.

Disclaimer: This safety information is based on analogous structures. Always consult a specific,

supplier-provided Safety Data Sheet (SDS) before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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